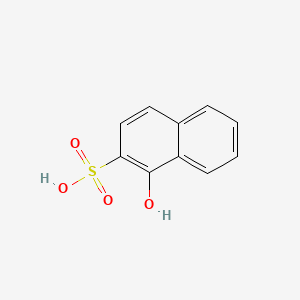
2-Naphthalenesulfonic acid, 1-hydroxy-
Numéro de catalogue B8805700
:
567-18-0
Poids moléculaire: 224.23 g/mol
Clé InChI: PWJNDVAKQLOWRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04524124
Procedure details


Examples of suitable starting materials for these syntheses are 1-naphthol-2-sulfonic acid, 1-naphthol-3-sulfonic acid, 1-naphthol-5-sulfonic acid, 1-naphthol-6-sulfonic acid, 1-naphthylamine-6-sulfonic acid, from which 1-chloro-1-naphthol-6-sulfonic acid may be obtained by chlorination in the course of a Bucherer synthesis, 1-naphthol-7-sulfonic acid, 1-naphthol-8-sulfonic acid, 1-naphthol-3,8-disulfonic acid, 7-acetylamino-1-naphthol-3-sulfonic acid, 8-acetylamino-2-chloro-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-5-sulfonic acid, 8-benzoylamino-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-2,5-disulfonic acid and 5-acetylamino-1-naphthol-3-sulfonic acid.



[Compound]
Name
1-naphthol-6-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][C:9]([S:12]([OH:15])(=[O:14])=[O:13])=[C:10]([OH:11])[C:4]2=[CH:3][CH:2]=1.[CH:16]1[CH:21]=[C:20]2[CH:22]=[C:23]([S:27]([OH:30])(=[O:29])=[O:28])[CH:24]=[C:25]([OH:26])[C:19]2=[CH:18][CH:17]=1.C1C=C(O)C2C=CC=C(S(O)(=O)=O)C=2C=1.C1C=C(N)C2C=CC(S(O)(=O)=O)=CC=2C=1>>[CH:8]1[CH:9]=[C:10]([OH:11])[C:4]2[C:3]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:2][CH:1]=[CH:6][C:5]=2[CH:7]=1.[CH:16]1[CH:17]=[C:18]([S:12]([OH:15])(=[O:14])=[O:13])[C:19]2[C:20](=[CH:22][C:23]([S:27]([OH:30])(=[O:28])=[O:29])=[CH:24][C:25]=2[OH:26])[CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O
|
Step Four
[Compound]
|
Name
|
1-naphthol-6-sulfonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04524124
Procedure details


Examples of suitable starting materials for these syntheses are 1-naphthol-2-sulfonic acid, 1-naphthol-3-sulfonic acid, 1-naphthol-5-sulfonic acid, 1-naphthol-6-sulfonic acid, 1-naphthylamine-6-sulfonic acid, from which 1-chloro-1-naphthol-6-sulfonic acid may be obtained by chlorination in the course of a Bucherer synthesis, 1-naphthol-7-sulfonic acid, 1-naphthol-8-sulfonic acid, 1-naphthol-3,8-disulfonic acid, 7-acetylamino-1-naphthol-3-sulfonic acid, 8-acetylamino-2-chloro-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-5-sulfonic acid, 8-benzoylamino-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-2,5-disulfonic acid and 5-acetylamino-1-naphthol-3-sulfonic acid.



[Compound]
Name
1-naphthol-6-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][C:9]([S:12]([OH:15])(=[O:14])=[O:13])=[C:10]([OH:11])[C:4]2=[CH:3][CH:2]=1.[CH:16]1[CH:21]=[C:20]2[CH:22]=[C:23]([S:27]([OH:30])(=[O:29])=[O:28])[CH:24]=[C:25]([OH:26])[C:19]2=[CH:18][CH:17]=1.C1C=C(O)C2C=CC=C(S(O)(=O)=O)C=2C=1.C1C=C(N)C2C=CC(S(O)(=O)=O)=CC=2C=1>>[CH:8]1[CH:9]=[C:10]([OH:11])[C:4]2[C:3]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:2][CH:1]=[CH:6][C:5]=2[CH:7]=1.[CH:16]1[CH:17]=[C:18]([S:12]([OH:15])(=[O:14])=[O:13])[C:19]2[C:20](=[CH:22][C:23]([S:27]([OH:30])(=[O:28])=[O:29])=[CH:24][C:25]=2[OH:26])[CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O
|
Step Four
[Compound]
|
Name
|
1-naphthol-6-sulfonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
